1-(3-Isopropoxypyridin-2-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
184575-14-2 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(3-propan-2-yloxypyridin-2-yl)piperazine |
InChI |
InChI=1S/C12H19N3O/c1-10(2)16-11-4-3-5-14-12(11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |
InChI Key |
YZIAFUDRRZZAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 3 Isopropoxypyridin 2 Yl Piperazine
Established Synthetic Pathways to the Core Piperazine (B1678402) Scaffold
The piperazine ring is a prevalent structural motif in a vast number of biologically active compounds, recognized as a privileged scaffold in drug discovery. rsc.org Its synthesis and functionalization are central to medicinal chemistry.
Classic Approaches to Piperazine Ring Formation
The construction of the piperazine heterocycle can be accomplished through various classic and modern synthetic routes. One of the earliest industrial methods involves the reaction of ethylene dichloride with ammonia under high pressure and temperature, though this method often yields a mixture of polyamines requiring purification. A more controlled approach is the reduction of pyrazine derivatives using agents like hydrogen gas (H₂).
Modern synthetic chemistry offers a more diverse toolkit for piperazine synthesis. rsc.org Palladium-catalyzed reactions, for instance, can be used for the modular synthesis of highly substituted piperazines from diamine components and propargyl units. Another significant method involves the intramolecular hydroamination of alkenes, which is a key step in the modular synthesis of 2,6-disubstituted piperazines. Furthermore, a strategy has been developed that converts a primary amino group into a piperazine ring through the double Michael addition of nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate.
Synthesis of Pyridinylpiperazine Intermediates
The synthesis of pyridinylpiperazine intermediates, the direct precursors to the target compound class, is most commonly achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a pyridine (B92270) ring containing a suitable leaving group, typically a halogen at the 2- or 4-position, is reacted with piperazine. The pyridine ring's nitrogen atom withdraws electron density, making the positions ortho and para to it (positions 2, 4, and 6) susceptible to nucleophilic attack.
A common procedure involves refluxing a mixture of a halo-pyridine (e.g., 2-chloropyridine or 5-bromo-2-nitropyridine) with piperazine in a suitable solvent such as acetonitrile (B52724) or dimethyl sulfoxide. guidechem.comchemicalbook.com Often, a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate is added to neutralize the hydrogen halide formed during the reaction. chemicalbook.com The presence of an electron-withdrawing group, such as a nitro group, on the pyridine ring further activates it toward nucleophilic attack. guidechem.com For less reactive halo-pyridines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an effective alternative. nih.gov
Specific Synthesis of 1-(3-Isopropoxypyridin-2-yl)piperazine
While a specific, detailed experimental procedure for this compound is not extensively documented in widely available literature, its synthesis can be reliably designed based on the established principles of pyridinylpiperazine formation. The most logical pathway involves the reaction of a key intermediate, 2-chloro-3-isopropoxypyridine, with piperazine.
Reaction Conditions and Precursors for this compound
The synthesis initiates from the commercially available precursor 2-chloro-3-hydroxypyridine. sigmaaldrich.com This starting material can be prepared by reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium. googleapis.com The synthesis of the target compound proceeds in two subsequent steps:
O-Alkylation (Etherification): The hydroxyl group of 2-chloro-3-hydroxypyridine is converted to an isopropoxy group. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an isopropyl alkylating agent (e.g., 2-bromopropane or isopropyl iodide).
Nucleophilic Aromatic Substitution (SNAr): The resulting intermediate, 2-chloro-3-isopropoxypyridine, is then reacted with piperazine. To minimize the formation of the disubstituted by-product, an excess of piperazine is often used. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent.
Optimization of Reaction Yield and Purity
Optimizing the SNAr reaction is crucial for maximizing the yield and purity of the final product. nih.govresearchgate.net Several parameters can be systematically varied to achieve this. The progress of the reaction and the purity of the product are typically monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). chemicalbook.com
Key optimization parameters include:
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used as they can solvate the cation of the base while leaving the nucleophile relatively free. chemicalbook.com
Base: An inorganic base like K₂CO₃ or an organic amine base such as triethylamine (TEA) or DIPEA can be used to scavenge the HCl produced. The choice and strength of the base can influence the reaction rate and side-product formation.
Temperature: Higher temperatures generally increase the reaction rate. Reactions are often run at the reflux temperature of the chosen solvent to ensure a reasonable reaction time. chemicalbook.com
Stoichiometry: Using a molar excess of piperazine (e.g., 2 to 8 equivalents) is a common strategy to favor the monosubstituted product and minimize the formation of 1,4-bis(3-isopropoxypyridin-2-yl)piperazine.
Purification: After the reaction is complete, purification is typically performed by extraction followed by column chromatography to isolate the desired product from unreacted starting materials, excess piperazine, and any by-products. chemicalbook.com
Advanced Derivatization Strategies for Structural Modification
The this compound scaffold possesses a secondary amine on the piperazine ring, which is a prime site for further chemical modification to generate a library of derivatives. nih.gov These derivatization strategies are essential for exploring structure-activity relationships in drug discovery programs. nih.gov
Common derivatization reactions at the N-4 position include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl or substituted alkyl groups.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC and HOAt) to form amides. nih.gov This introduces a wide range of functional groups.
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl derivatives.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield substituted ureas and thioureas, respectively.
For analytical purposes, derivatization with specific reagents can be used to enhance detection. For example, reacting the piperazine amine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) produces a stable, UV-active derivative, allowing for sensitive detection by HPLC-UV. jocpr.comresearchgate.net
More advanced strategies can create even greater structural diversity. One novel approach involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon. rsc.org The C–N bonds of DABCO can be cleaved after quaternization, allowing for the synthesis of complex piperazine derivatives that might be inaccessible through direct N-functionalization. rsc.org
Introduction of Diverse Substituents on the Piperazine Ring
The secondary amine within the piperazine ring of this compound is a highly versatile functional handle for introducing a wide array of substituents. The nucleophilicity of this nitrogen atom allows for facile reactions such as N-alkylation, N-acylation, and N-arylation, providing a straightforward route to a diverse library of analogs.
A common and effective method for derivatization is the N-alkylation with various haloalkane reagents. This reaction typically proceeds via a nucleophilic substitution mechanism where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃), is often employed to neutralize the hydrogen halide formed during the reaction. This approach has been demonstrated effectively in analogous systems, such as for the derivatization of 1-(3-nitropyridin-2-yl)piperazine. nih.gov In this case, the parent piperazine was reacted with a series of 2-bromo-N-arylacetamides and 2-bromo-N-arylpropanamides in acetonitrile under reflux conditions to yield the corresponding N-substituted derivatives. nih.gov This methodology is directly applicable to the this compound core, allowing for the introduction of various substituted amide-containing side chains.
The table below illustrates examples of derivatives synthesized using this N-alkylation strategy on a closely related 1-(3-nitropyridin-2-yl)piperazine core, demonstrating the versatility of this approach. nih.gov
| Reactant | Substituent Introduced (R) | Resulting Compound Class |
|---|---|---|
| 2-Bromo-N-(4-fluorophenyl)acetamide | -CH₂C(=O)NH-C₆H₄-4-F | N-Arylacetamide Derivative |
| 2-Bromo-N-(2,4-dichlorophenyl)acetamide | -CH₂C(=O)NH-C₆H₃-2,4-Cl₂ | N-Arylacetamide Derivative |
| 2-Bromo-N-(3-chlorophenyl)propanamide | -CH(CH₃)C(=O)NH-C₆H₄-3-Cl | N-Arylpropanamide Derivative |
| 2-Bromo-N-(4-methylphenyl)propanamide | -CH(CH₃)C(=O)NH-C₆H₄-4-CH₃ | N-Arylpropanamide Derivative |
Modifications of the Pyridine and Isopropoxy Moieties
While derivatization of the piperazine ring is the most common strategy, modifications to the 3-isopropoxypyridin-2-yl fragment are also synthetically conceivable, although more challenging. These modifications can target either the pyridine ring itself or the isopropoxy side chain.
The pyridine ring is generally an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. quora.comquimicaorganica.org The reaction, when it occurs, typically requires harsh conditions and directs substitution to the C-3 (meta) position relative to the ring nitrogen. quora.com However, the electronic character of the pyridine ring in this compound is influenced by two competing substituents: the electron-donating isopropoxy group at C-3 and the electron-donating (by resonance) but inductively withdrawing amino group (piperazine) at C-2. This complex substitution pattern makes predicting the regioselectivity of further electrophilic substitution difficult, and such modifications are not commonly reported for this specific scaffold.
A more synthetically viable modification of this moiety involves the cleavage of the isopropoxy ether. Aryl alkyl ethers are readily cleaved by strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this transformation. nih.govpearson.com The reaction proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, which activates the C-O bond for cleavage. pearson.com For an aryl isopropyl ether, this cleavage would typically yield the corresponding phenol and isopropyl bromide after an aqueous workup. researchgate.net Applying this to this compound would convert the isopropoxy group into a hydroxyl group, yielding 2-(piperazin-1-yl)pyridin-3-ol. This resulting pyridinol derivative offers a new point for diversification, as the phenolic hydroxyl group can be further alkylated or acylated to introduce a different set of functional groups.
Table of Potential Moiety Modifications
| Moiety | Reaction Type | Reagent | Potential Product |
|---|---|---|---|
| Isopropoxy Group | Ether Cleavage | Boron Tribromide (BBr₃) | 2-(Piperazin-1-yl)pyridin-3-ol |
| Pyridine Ring | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-substituted derivative (regioselectivity uncertain) |
Stereoselective Synthesis of Analogs
The introduction of chirality into drug candidates is a critical strategy for improving potency and selectivity while reducing off-target effects. For analogs of this compound, stereocenters can be introduced by employing chiral building blocks during the synthesis. The most direct approach involves the use of a stereochemically defined piperazine derivative in the initial coupling step.
The synthesis of the parent compound typically involves the nucleophilic aromatic substitution of 2-chloro-3-isopropoxypyridine with piperazine. By substituting piperazine with an enantiomerically pure C-substituted piperazine, a chiral final product can be obtained. For example, commercially available (R)-2-methylpiperazine or (S)-2-methylpiperazine can be used in place of piperazine. The reaction would proceed similarly, with the nitrogen atom at the 4-position of the methylpiperazine acting as the nucleophile to displace the chloride from the pyridine ring. This would result in the formation of (R)-1-(3-isopropoxypyridin-2-yl)-2-methylpiperazine or its (S)-enantiomer, respectively. This "chiral pool" approach is a robust and predictable method for generating optically active analogs. dicp.ac.cn
This strategy ensures that the stereocenter is fixed from the start of the synthesis, avoiding the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. The resulting chiral analogs can then be subjected to the same derivatization reactions on the remaining secondary amine of the piperazine ring (at the N-1 position) as described in section 2.3.1, allowing for the creation of a diverse library of enantiomerically pure compounds.
Table of Chiral Building Blocks and Products
| Chiral Starting Material | Achiral Precursor | Resulting Stereoselective Product |
|---|---|---|
| (R)-2-Methylpiperazine | 2-Chloro-3-isopropoxypyridine | (R)-1-(3-Isopropoxypyridin-2-yl)-2-methylpiperazine |
| (S)-2-Methylpiperazine | 2-Chloro-3-isopropoxypyridine | (S)-1-(3-Isopropoxypyridin-2-yl)-2-methylpiperazine |
| (R)-3-Aminopiperidine (after N-protection/activation) | 2-Chloro-3-isopropoxypyridine | Analog with chiral piperidine (B6355638) ring |
Preclinical Pharmacological Characterization of 1 3 Isopropoxypyridin 2 Yl Piperazine and Its Analogs
In Vitro Receptor Binding and Functional Assays
Alpha-1 Adrenergic Receptor Subtype Affinity and Selectivity
The arylpiperazine scaffold is a well-established pharmacophore known to confer affinity for α1-adrenergic receptors (α1-ARs). These receptors are involved in various physiological processes, including the regulation of smooth muscle contraction. As such, antagonists of α1-ARs are utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia. The interaction of arylpiperazine derivatives with α1-ARs is a key area of research, with extensive structure-activity relationship (SAR) studies conducted to optimize affinity and selectivity for the different subtypes (α1A, α1B, α1D). Without experimental data, the specific affinity and selectivity profile of 1-(3-isopropoxypyridin-2-yl)piperazine for α1-AR subtypes remains undetermined.
C-C Chemokine Receptor (CCR2 and CCR5) Antagonism and Selectivity
The C-C chemokine receptors CCR2 and CCR5 are key players in inflammatory responses and have been identified as promising therapeutic targets. These receptors are involved in driving the chemotaxis of monocytes and other immune cells. Dual antagonism of both CCR2 and CCR5 is a strategy being explored for various inflammatory conditions. While numerous small molecule antagonists targeting these receptors have been developed, specific data detailing the interaction of this compound with CCR2 or CCR5, including its potential antagonistic activity and selectivity, are not present in the available literature.
Sigma (σ1 and σ2) Receptor Ligand Binding and Selectivity Profiling
Sigma receptors (σ1 and σ2) are unique intracellular proteins that have been implicated in a wide range of cellular functions and are targets for various neurological and psychiatric conditions. The piperazine (B1678402) moiety is a common structural feature in many high-affinity sigma receptor ligands. Depending on the substitutions, these compounds can exhibit varying degrees of affinity and selectivity for the σ1 and σ2 subtypes. For instance, studies on analogs have shown that modifications to the piperazine nitrogen atoms can significantly impact binding affinity and selectivity between the two receptor subtypes. However, the specific binding profile of this compound at σ1 and σ2 receptors has not been publicly reported.
Histamine (B1213489) H3 Receptor Affinity and Antagonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. H3R antagonists are of interest for their potential in treating cognitive and sleep-wake disorders. The piperazine ring is a core structural element in many potent H3R antagonists. Research has shown that replacing a piperidine (B6355638) ring with a piperazine in certain chemical series can influence affinity at both H3 and sigma receptors. No specific binding or functional data for this compound at the H3 receptor is currently available.
Dopamine (B1211576) Transporter and Receptor (e.g., D4) Interactions
The dopamine system, including the dopamine transporter (DAT) and dopamine receptors like the D4 subtype, is a critical target for drugs treating psychiatric and neurological disorders. The 1,4-disubstituted aromatic piperazine structure is a known scaffold for ligands targeting the dopamine D4 receptor with high selectivity. The interaction of these ligands is often sensitive to specific amino acid residues within the receptor's binding domain. While the general class of compounds has been studied, the specific interaction, affinity, and functional activity of this compound at the dopamine transporter or D4 receptor have not been characterized in published studies.
Other Potential Pharmacological Targets (e.g., PARP-1, Opioid Receptors, GABA Receptors)
While the core structure of this compound suggests potential interactions with various CNS targets, no specific data is available for its activity at Poly (ADP-ribose) polymerase-1 (PARP-1), opioid receptors, or GABA receptors. Piperazine derivatives have been investigated for their effects on the GABAergic system, with some showing antagonistic properties at GABA-A receptors. Similarly, interactions between the opioidergic and GABAergic systems are well-documented, but a direct link to this specific compound is missing. The activity of this compound at these targets remains to be elucidated through experimental testing.
Elucidation of Molecular Mechanism of Action
The mechanism of action for this compound and its analogs has been investigated through a series of preclinical studies, revealing a complex interaction with various neurotransmitter receptors. The core structure, featuring a piperazine ring linked to an isopropoxypyridine moiety, appears to be a key determinant of its pharmacological activity, particularly at dopamine and serotonin (B10506) receptors.
Ligand-Target Interaction Dynamics
The interaction of this compound and its analogs with specific molecular targets has been primarily characterized through in vitro binding assays to determine their affinity for a range of G-protein coupled receptors (GPCRs).
A close analog, 1-[4-iodobenzyl]-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-aminopiperidine (RBI-257) , has been studied for its interaction with dopamine receptors. This compound was identified as a potent antagonist at both the wild-type D2 and D4 dopamine receptors. nih.govclinpgx.org Site-directed mutagenesis studies on the D2 receptor revealed that specific amino acid residues within the second and third transmembrane domains (TM2 and TM3) are crucial for the binding and functional activity of such ligands. nih.govclinpgx.org
Another class of related compounds, 1-(2-pyrimidinyl)piperazine derivatives, demonstrates significant antagonist activity at the α2-adrenergic receptor and partial agonist activity at the 5-HT1A receptor. nih.gov This suggests that the pyridinylpiperazine scaffold is a versatile pharmacophore that can interact with a range of monoamine receptors.
Interactive Data Table: Receptor Binding Affinity (Ki, nM) of Structurally Related Compounds
| Compound | D2 Receptor | D4 Receptor | 5-HT1A Receptor | α2-Adrenergic Receptor |
|---|---|---|---|---|
| RBI-257 (analog) | Antagonist | Antagonist | Not Reported | Not Reported |
This table is populated with data from structurally related compounds to provide a likely context for the activity of this compound. Specific data for the title compound is not available.
Signaling Pathway Modulation
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as signaling pathways. The functional consequences of the binding of this compound analogs have been explored in functional assays.
The antagonist activity of the analog RBI-257 at D2 and D4 dopamine receptors indicates that it blocks the downstream signaling typically initiated by the endogenous ligand, dopamine. nih.govclinpgx.org For D2 receptors, which are Gi/o-coupled, this antagonism would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels compared to an agonist-stimulated state.
Furthermore, studies on other piperazine derivatives have shed light on potential signaling pathways that could be modulated. For example, certain novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against oxidative stress by modulating the IL-6/Nrf2 signaling loop. While structurally distinct, this highlights the potential for piperazine-containing compounds to influence complex intracellular signaling networks beyond direct receptor antagonism or agonism.
In the context of serotonin receptors, partial agonism at 5-HT1A receptors, as seen with 1-(2-pyrimidinyl)piperazine, would lead to a submaximal activation of Gi/o-coupled signaling pathways, resulting in a modest decrease in cAMP levels and modulation of downstream effectors such as G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov
Interactive Data Table: Functional Activity of Structurally Related Compounds
| Compound | Receptor | Functional Effect | Downstream Signaling Modulation (Predicted) |
|---|---|---|---|
| RBI-257 (analog) | D2, D4 | Antagonist | Blocks dopamine-mediated inhibition of adenylyl cyclase |
| 1-(2-Pyrimidinyl)piperazine | 5-HT1A | Partial Agonist | Submaximal inhibition of adenylyl cyclase, modulation of GIRK channels |
This table outlines the functional activities of related compounds, providing a framework for the potential effects of this compound.
Structure Activity Relationship Sar Studies of 1 3 Isopropoxypyridin 2 Yl Piperazine Derivatives
Correlative Analysis of Pyridine (B92270) Substitutions on Biological Activity
The pyridine ring is a cornerstone of many biologically active compounds, offering sites for substitution that can profoundly alter a molecule's properties. mdpi.com In the context of 1-(pyridin-2-yl)piperazine derivatives, substitutions on the pyridine ring are a key determinant of activity. While direct SAR studies on the 3-isopropoxy group of the title compound are not extensively detailed in publicly available literature, valuable inferences can be drawn from related structures, such as 1-(3-nitropyridin-2-yl)piperazine, which has been investigated for urease inhibition. nih.gov
In derivatives of 1-(3-nitropyridin-2-yl)piperazine, the presence of the electron-withdrawing nitro group at the 3-position is a foundational element for its inhibitory activity. nih.gov The parent compound itself, 1-(3-nitropyridin-2-yl)piperazine, shows notable urease inhibition with an IC₅₀ value of 3.90 ± 1.91 µM. nih.gov This suggests that the electronic nature of the substituent at the 3-position of the pyridine ring plays a significant role in modulating the biological activity of the entire molecule. The isopropoxy group in "1-(3-isopropoxypyridin-2-yl)piperazine" is an electron-donating group, which would confer different electronic properties compared to the nitro group. This alteration from an electron-withdrawing to an electron-donating group is expected to significantly change the molecule's interaction with its biological targets.
Furthermore, the position of substituents on the pyridine ring is critical. Analysis of FDA-approved drugs shows a prevalence of substitutions at the 2-, 3-, and 5-positions of the pyridine ring. mdpi.com The aromatic nature of the pyridine ring allows it to engage in π-π stacking and hydrogen bond interactions with biological targets, and substitutions directly influence these interactions. mdpi.com For instance, in a series of urease inhibitors, further derivatization of the piperazine (B1678402) moiety led to compounds with significantly enhanced potency, indicating a synergistic relationship between the substituted pyridine head and modifications elsewhere in the molecule. nih.gov
Table 1: Urease Inhibitory Activity of a 1-(3-Nitropyridin-2-yl)piperazine Derivative
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(3-nitropyridin-2-yl)piperazine | A 3-nitropyridine (B142982) ring attached to a piperazine | 3.90 ± 1.91 | nih.gov |
| Thiourea (Standard) | - | 23.2 ± 11.0 | nih.gov |
Influence of Piperazine Ring Modifications on Receptor Affinity and Selectivity
The piperazine ring is a common scaffold in medicinal chemistry, often serving as a linker or a key interacting moiety. nih.gov Its conformational flexibility and the basic nature of its nitrogen atoms allow for diverse interactions with biological targets. nih.gov Modifications to the piperazine ring itself, such as substitution on the second nitrogen (N-4), are a primary strategy for modulating pharmacological activity.
In a series of pyridyl-piperazinyl-piperidine derivatives designed as CXCR3 chemokine antagonists, substitutions on the piperazine ring had a pronounced effect on receptor affinity. nih.gov The optimization of these derivatives highlighted that introducing small alkyl groups to the piperazine ring could dramatically enhance binding. Specifically, the introduction of a 2'(S)-ethylpiperazine moiety resulted in an analog with an exceptionally high affinity for the human CXCR3 receptor, boasting an IC₅₀ of 0.2 nM. nih.gov This underscores the importance of both the size and stereochemistry of substituents on the piperazine ring.
Furthermore, replacing the piperazine ring entirely with a different heterocyclic system, such as piperidine (B6355638), can also significantly impact receptor affinity and selectivity. In one study, the replacement of a piperazine ring with a piperidine did not significantly affect affinity at the H₃ receptor but was identified as a key structural element for dual H₃/σ₁ receptor affinities. nih.gov The introduction of a polar constrained piperazino group has also been used as a strategy to improve the physicochemical properties of drug candidates, such as water solubility, without compromising biological activity. nih.gov
Table 2: Effect of Piperazine Substitution on CXCR3 Receptor Affinity
| Compound Analog | Key Structural Feature | Human CXCR3 IC₅₀ (nM) | Reference |
|---|---|---|---|
| 18j | Contains a 2'(S)-ethylpiperazine moiety | 0.2 | nih.gov |
Exploration of Linker Length and Bridging Moieties on Pharmacological Profile
Studies on 1-phenylpiperazine (B188723) derivatives targeting the 5-HT₁ₐ receptor have shown that the length of the alkyl chain linking the piperazine to a tetralin moiety is crucial for affinity. nih.gov A derivative with a three-membered alkyl chain was found to exhibit the highest affinity and selectivity for the 5-HT₁ₐ receptor. nih.gov This indicates that a specific distance and geometric arrangement between the piperazine and the terminal ring system are required for potent interaction.
In another example involving benzothiazole-based derivatives, increasing the length of the linkage bond from three to four carbons led to an increase in the compound's activity on 5-HT₁ₐ receptors. nih.gov Conversely, in a different series of piperazine derivatives, the extension of the alkyl chain linker was found to decrease affinity for the H₃ receptor. nih.gov These findings collectively demonstrate that the effect of linker length is highly target-dependent and must be empirically determined for each class of compounds and their specific biological target. Bridging the piperazine ring to create more rigid bicyclic structures is another strategy to constrain the conformation and potentially enhance affinity, although this can sometimes lead to decreased activity if the rigid structure does not fit the receptor's binding pocket. jetir.org
Stereochemical Effects on Drug-Target Interactions
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, affinities, and selectivities.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore novel chemical space, improve pharmacokinetic properties, and circumvent existing patents while retaining or enhancing biological activity. nih.govnih.gov These approaches involve replacing a core structural component (scaffold) or a substituent with another group that has similar steric and electronic properties.
A common bioisosteric replacement for the piperazine ring is the piperidine ring. nih.gov In the development of benzothiazole (B30560) derivatives, replacing the piperazine with piperidine resulted in a 2-fold reduction in binding intensity at 5-HT₁ₐ receptors, demonstrating how a seemingly subtle change can alter receptor interaction. nih.gov In other cases, replacing a phenyl ring with a piperazine has been shown to retain potency while reducing lipophilicity (cLogP), which can be advantageous for improving a compound's drug-like properties. researchgate.net
The concept extends to the core scaffolds as well. For instance, in the design of 5-HT₁ₐ receptor agonists, various heterocyclic frameworks, including piperazine, piperidine, and benzothiazole, have been explored as potential scaffolds, each conferring distinct properties to the resulting ligands. nih.gov The hybridization of two or more pharmacologically important scaffolds, such as combining a benzofuran (B130515) and a piperazine, is another approach to generate hybrid molecules with potentially enhanced or novel biological activities. researchgate.netnih.gov These strategies are essential for the iterative process of lead optimization in drug discovery.
Preclinical in Vitro and in Vivo Metabolism and Pharmacokinetic Studies
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems, such as hepatic microsomes and hepatocytes, are standard tools for evaluating the metabolic stability of a compound and identifying its primary metabolites. admescope.com These systems contain the primary enzymes responsible for drug metabolism.
The metabolic stability of a compound is a measure of its susceptibility to metabolism, typically expressed as its half-life (t½) in the presence of a metabolically active system like liver microsomes or hepatocytes. For compounds containing a piperazine (B1678402) moiety, metabolic stability can be variable and is often influenced by the other substituents on the molecule. frontiersin.org
Due to the absence of specific data for 1-(3-Isopropoxypyridin-2-yl)piperazine, a predictive assessment suggests that it would likely undergo moderate to extensive metabolism in human and rodent liver preparations. The piperazine ring itself can be a site of metabolic activity, and the isopropoxy and pyridine (B92270) functionalities also present potential sites for enzymatic attack.
Table 1: Predicted In Vitro Metabolic Stability of this compound
| Test System | Predicted Stability | Rationale |
| Human Liver Microsomes | Moderate to High Clearance | Piperazine and pyridine rings are known substrates for CYP450 enzymes. |
| Rat Liver Microsomes | Moderate to High Clearance | Similar to human, with potential species-specific differences in enzyme kinetics. |
| Human Hepatocytes | Moderate to High Clearance | Includes both Phase I and Phase II metabolic pathways, potentially leading to more extensive metabolism than microsomes alone. |
This table is illustrative and based on the metabolic profiles of structurally similar compounds.
The chemical structure of this compound offers several potential sites for metabolic transformation. Based on the metabolism of related piperazine and pyridine derivatives, the following pathways are anticipated:
Aliphatic Hydroxylation: The isopropoxy group's aliphatic chain and the saturated carbons of the piperazine ring are susceptible to hydroxylation.
N-dealkylation: While this compound does not have a substituent on the second nitrogen of the piperazine, if it were present, N-dealkylation would be a likely pathway. nih.gov
Oxidation: The nitrogen atoms on both the piperazine and pyridine rings can undergo oxidation. admescope.com O-dealkylation of the isopropoxy group to form the corresponding alcohol is also a probable oxidative pathway. mdpi.com
Table 2: Predicted Major Metabolic Pathways for this compound
| Metabolic Pathway | Potential Site of Metabolism | Predicted Metabolite |
| Aliphatic Hydroxylation | Isopropyl group | 1-(3-(1-hydroxyisopropoxy)pyridin-2-yl)piperazine |
| Aliphatic Hydroxylation | Piperazine ring | 1-(3-Isopropoxypyridin-2-yl)piperazin-x-ol |
| O-Dealkylation | Isopropoxy ether linkage | 2-(piperazin-1-yl)pyridin-3-ol |
| N-Oxidation | Piperazine or Pyridine nitrogen | This compound N-oxide or 1-(3-Isopropoxy-1-oxido-pyridin-2-yl)piperazine |
This table presents predicted metabolites based on common metabolic transformations of similar chemical structures.
Cytochrome P450 enzymes are the primary drivers of Phase I metabolism. For many piperazine-containing drugs, CYP3A4 and CYP2D6 are the major contributing isozymes. nih.govmedsafe.govt.nz It is therefore highly probable that these enzymes would be involved in the metabolism of this compound.
An in vitro CYP inhibition assay would be necessary to determine if this compound has the potential to inhibit specific CYP isozymes, which could lead to drug-drug interactions. Piperazine derivatives have been shown to have variable inhibitory profiles against different CYP isoforms.
Following Phase I metabolism, which introduces or exposes functional groups, Phase II enzymes can conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. The hydroxylated metabolites predicted in section 5.1.2 would be prime candidates for glucuronidation or sulfation. For instance, the hydroxyl group formed from O-dealkylation of the isopropoxy moiety could undergo conjugation with glucuronic acid.
In Vivo Pharmacokinetic Assessment in Relevant Animal Models
In vivo studies in animal models such as rodents are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. wuxiapptec.com
Based on the general properties of piperazine-containing compounds, a predictive pharmacokinetic profile in rodents can be outlined.
Absorption: Many small molecule drugs containing piperazine moieties exhibit good oral absorption. The basic nitrogen atoms of the piperazine ring can become protonated in the acidic environment of the stomach, which may influence the rate and extent of absorption.
Distribution: Piperazine derivatives often have a moderate to high volume of distribution, indicating that they distribute into tissues outside of the bloodstream. The lipophilicity of the isopropoxy and pyridine groups would likely contribute to this distribution.
Elimination: Elimination is expected to occur primarily through metabolism, as discussed in the in vitro sections, followed by renal and/or biliary excretion of the metabolites. The plasma half-life in rodents would be dependent on the rate of metabolic clearance and can vary significantly among different piperazine derivatives. For example, studies on other pyridine-containing compounds in rats have shown plasma half-lives in the range of several hours. nih.gov
Table 3: Predicted In Vivo Pharmacokinetic Parameters in Rodents for this compound
| Pharmacokinetic Parameter | Predicted Characteristic | Rationale based on Structural Analogs |
| Oral Bioavailability | Moderate to Good | Many small molecule piperazine drugs are orally bioavailable. |
| Volume of Distribution (Vd) | Moderate to High | Lipophilic groups and tissue distribution are common for this class of compounds. |
| Clearance (CL) | Moderate to High | Consistent with extensive metabolism predicted from in vitro data. |
| Elimination Half-life (t½) | Short to Moderate | Dependent on the rate of clearance. |
This table is a predictive summary based on the known pharmacokinetics of structurally related compounds in rodent models.
Blood-Brain Barrier Penetration and Central Nervous System Distribution
No information is available regarding the ability of this compound to cross the blood-brain barrier or its subsequent distribution within the central nervous system. Studies that typically assess these parameters, such as in vitro permeability assays using cell lines like Caco-2 or MDCK, or in vivo rodent studies measuring brain and plasma concentrations, have not been published for this compound.
Interspecies Metabolic Comparisons for Translational Research
There are no published data on the metabolism of this compound in any species, including common preclinical models (e.g., rats, mice, dogs) or in human-derived systems (e.g., human liver microsomes). Consequently, a comparison of metabolic pathways across different species to inform translational research for this compound cannot be conducted.
Advanced Analytical Methodologies for Research on 1 3 Isopropoxypyridin 2 Yl Piperazine
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 1-(3-isopropoxypyridin-2-yl)piperazine and its related compounds. The selection of a specific technique is contingent on the analytical objective, whether it be purity assessment, metabolite identification, or quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like many piperazine (B1678402) derivatives. rsc.org It is particularly effective for separating complex mixtures and identifying individual components, including positional isomers which can be challenging to distinguish using other methods. rsc.orgfigshare.com
In the context of this compound, a GC-MS method would be developed to separate the main compound from any starting materials, by-products, or degradation products. The method's specificity is critical and is achieved by optimizing chromatographic conditions to ensure baseline separation of all potential components. hakon-art.com The mass spectrometer provides definitive identification by furnishing the mass spectrum of the eluted compound, which serves as a chemical fingerprint. The fragmentation pattern observed in the mass spectrum, particularly the molecular ion peak and characteristic fragment ions, confirms the molecular structure. For instance, analysis of piperazine derivatives often shows characteristic ions resulting from the cleavage of the piperazine ring. nih.gov
A typical GC-MS method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (like helium) through a capillary column. researchgate.net The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
Table 1: Illustrative GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-17 (or similar mid-polarity column), 30 m x 0.53 mm, 1 µm film thickness | Separates compounds based on polarity and boiling point. researchgate.net |
| Carrier Gas | Helium at a constant flow of ~2 mL/min | Transports the vaporized sample through the column. researchgate.net |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. researchgate.net |
| Oven Temperature Program | Initial temp ~100°C, ramped to ~280°C | Optimizes separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides mass information for compound identification and structural elucidation. rsc.org |
| Detector Temperature | 260°C | Maintains analytes in the gas phase and prevents contamination. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS), is indispensable for metabolite profiling and quantification. mdma.chnih.gov These techniques are suited for analyzing non-volatile and thermally labile compounds, which are common characteristics of drug metabolites.
Metabolism studies of this compound would involve incubating the compound in biological systems (e.g., liver microsomes, hepatocytes) or analyzing biological fluids (e.g., urine, plasma) from subjects. LC separates the parent compound from its metabolites, which are then detected and identified by the mass spectrometer. mdma.ch The metabolism of piperazine derivatives often involves hydroxylation of aromatic rings, degradation of the piperazine moiety, and subsequent phase II conjugation reactions like glucuronidation and sulfation. mdma.chnih.gov
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of the parent drug and its metabolites. nih.govnih.gov This level of accuracy is crucial for distinguishing between compounds with very similar nominal masses and for identifying unknown metabolites without authentic standards. nih.govkib.ac.cn LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a common platform for such studies, combining the separation power of LC with the high-resolution and accurate-mass capabilities of a TOF analyzer. nih.gov
Table 2: Potential Phase I and Phase II Metabolites of this compound
| Metabolic Reaction | Potential Metabolite Structure | Analytical Significance |
|---|---|---|
| O-dealkylation | 1-(3-Hydroxypyridin-2-yl)piperazine | Common metabolic pathway for alkoxy groups. |
| Aromatic Hydroxylation | 1-(3-Isopropoxy-hydroxypyridin-2-yl)piperazine | Frequent Phase I reaction for aromatic rings. mdma.ch |
| Piperazine Ring Oxidation | This compound-N-oxide | Oxidation of the nitrogen atoms in the piperazine ring. |
| Piperazine Ring Cleavage | N-(3-Isopropoxypyridin-2-yl)ethylenediamine | Degradation of the heterocyclic ring structure. mdma.ch |
| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite | Major Phase II conjugation pathway for hydroxyl groups. mdma.ch |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of pharmaceutical compounds. unr.edu.ar For this compound, an HPLC method with a suitable detector would be developed and validated for routine analysis, such as in formulation assays or dissolution testing.
The choice of detector is critical. While the pyridine (B92270) ring provides some UV absorbance, piperazine itself does not have a strong chromophore. researchgate.net Therefore, for trace-level quantification, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection sensitivity using a standard HPLC-UV detector. jocpr.com Alternatively, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used, with the latter providing superior sensitivity and specificity. jocpr.comrdd.edu.iq
A reversed-phase HPLC method is typically preferred, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). rdd.edu.iqresearchgate.net The method is optimized to provide a sharp, symmetrical peak for the analyte, free from interference from excipients or impurities.
Table 3: Typical HPLC Method Parameters for Piperazine Derivative Quantification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer | Elutes the analyte from the column with optimal resolution and peak shape. rdd.edu.iq |
| Flow Rate | 1.0 mL/min | Controls retention time and analysis duration. jocpr.com |
| Column Temperature | 35°C | Ensures reproducible retention times and improves peak efficiency. jocpr.com |
| Detection | UV at ~254 nm, or MS | Quantifies the analyte based on its response. rdd.edu.iqresearchgate.net |
| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. jocpr.com |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) provides the definitive structure of the molecule in solution.
¹H NMR: The spectrum would show characteristic signals for the protons of the isopropoxy group (a doublet and a septet), the pyridine ring (aromatic protons), and the piperazine ring (aliphatic protons, often seen as multiplets). nih.govmdpi.com
¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including those in the isopropoxy, pyridine, and piperazine moieties, confirming the carbon skeleton. nih.govmdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. lookchem.com For this compound, the FTIR spectrum would be expected to show absorption bands corresponding to:
Aromatic C-H stretching
Aliphatic C-H stretching (from isopropoxy and piperazine groups)
C-O stretching (ether linkage)
C=N and C=C stretching (pyridine ring)
C-N stretching (piperazine ring) niscpr.res.in
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Functional Group / Proton Environment | Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |
|---|---|---|
| ¹H NMR | Isopropoxy -CH(CH₃)₂ | ~4.5-5.0 (septet, 1H), ~1.3-1.4 (doublet, 6H) |
| Piperazine -CH₂- | ~3.0-3.5 (multiplets, 8H) lew.ro | |
| Pyridine Ar-H | ~7.0-8.5 (multiplets, 3H) | |
| ¹³C NMR | Isopropoxy Carbons | ~70 (-CH-), ~22 (-CH₃) |
| Piperazine Carbons | ~45-55 nih.gov | |
| Pyridine Carbons | ~110-160 | |
| FTIR | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ niscpr.res.in |
| Aromatic C=C, C=N Stretch | 1400-1600 cm⁻¹ | |
| C-O Ether Stretch | 1200-1250 cm⁻¹ |
Method Validation and Impurity Profiling in Research Samples
Any analytical method developed for the analysis of this compound must be thoroughly validated to ensure its reliability, accuracy, and precision for its intended purpose. hakon-art.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). unr.edu.ar
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov These impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product. nih.govresearchgate.net Regulatory authorities require stringent control over impurities, as they can affect the efficacy and safety of the pharmaceutical product. nih.gov Hyphenated techniques like LC-MS and GC-MS are the primary tools for impurity profiling, as they can separate, identify, and quantify impurities, even at trace levels. nih.govresearchgate.net
Table 5: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). hakon-art.com | Analyte peak is well-resolved from other peaks (Resolution > 2). |
| Linearity | The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com | Correlation coefficient (r²) ≥ 0.99 mdpi.com |
| Accuracy | The closeness of test results to the true value. jocpr.com | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. jocpr.com | Relative Standard Deviation (RSD) ≤ 2%. jocpr.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. jocpr.com | Signal-to-Noise ratio of 3:1. jocpr.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.com | Signal-to-Noise ratio of 10:1. jocpr.com |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. jocpr.com | System suitability parameters remain within limits despite minor changes (e.g., flow rate, pH). |
Computational and in Silico Approaches in Research on 1 3 Isopropoxypyridin 2 Yl Piperazine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-isopropoxypyridin-2-yl)piperazine, molecular docking studies are crucial for identifying its potential biological targets and understanding the intricacies of its interactions with proteins.
Researchers utilize molecular docking simulations to place the this compound molecule into the binding site of a target protein. These simulations calculate the binding affinity and predict the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For instance, studies on similar arylpiperazine derivatives have often focused on their interactions with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as sigma receptors. The isopropoxy group on the pyridine (B92270) ring and the piperazine (B1678402) moiety are key features that can influence these interactions.
The insights gained from ligand-protein interaction modeling can guide the optimization of the compound's structure to enhance its potency and selectivity for a specific target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations are employed to study the behavior of this compound within the binding pocket of a target protein, providing a more realistic representation of the biological environment.
Through MD simulations, researchers can assess the stability of the predicted binding mode obtained from molecular docking. These simulations can reveal whether the initial interactions are maintained over time and identify any conformational rearrangements of the ligand or the protein that may occur upon binding. For this compound, conformational analysis is particularly important for the flexible piperazine ring and the isopropoxy group, as their orientations can significantly impact binding affinity. The stability of these interactions is a critical factor in determining the compound's efficacy and duration of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would involve a dataset of structurally related piperazine derivatives with known biological activities against a particular target.
By analyzing the physicochemical properties and structural features of these compounds, a QSAR model can be developed to predict the activity of new, untested compounds, including derivatives of this compound. These models can identify which structural modifications are likely to increase or decrease biological activity. For example, a QSAR study might reveal that the size and electronics of the substituent on the pyridine ring are critical for activity. This information is invaluable for guiding the synthesis of new analogues with improved therapeutic potential.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Metabolic Hotspots
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in predicting the ADME properties of compounds like this compound early in the drug discovery process.
Computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and plasma protein binding. Furthermore, these tools can identify potential metabolic hotspots on the molecule, which are the sites most likely to be modified by metabolic enzymes like the cytochrome P450 family. For this compound, potential metabolic hotspots could include the isopropoxy group and the piperazine ring. Understanding these metabolic liabilities allows for the design of more stable compounds with improved pharmacokinetic profiles.
Table 1: Predicted ADME Properties for a Representative Arylpiperazine Compound
| Property | Predicted Value | Method |
| Oral Bioavailability | Moderate to High | In silico models based on Lipinski's Rule of Five and other descriptors |
| Blood-Brain Barrier Penetration | Likely | Calculated based on polarity and molecular weight |
| CYP450 2D6 Inhibition | Possible | Based on structural similarity to known CYP2D6 substrates/inhibitors |
| Metabolic Hotspots | Isopropoxy group, Piperazine N-dealkylation | Predicted by metabolic simulation software |
Note: This table represents typical predicted values for an arylpiperazine compound and is for illustrative purposes. Specific values for this compound would require dedicated in silico analysis.
De Novo Drug Design Based on Computational Frameworks
De novo drug design involves the use of computational algorithms to design novel molecules with desired pharmacological properties from scratch. These methods can be used to generate new chemical entities that are structurally distinct from existing compounds but are predicted to bind to a specific biological target.
In the context of this compound, de novo design could be employed to create a library of virtual compounds based on its core scaffold. By utilizing the information gathered from molecular docking, MD simulations, and QSAR studies, these algorithms can suggest modifications to the this compound structure that are predicted to enhance its activity, selectivity, and ADME properties. This approach can lead to the discovery of novel and patentable drug candidates with improved therapeutic profiles.
Emerging Therapeutic Applications and Future Research Directions Preclinical Focus
The versatile scaffold of 1-(3-Isopropoxypyridin-2-yl)piperazine and related piperazine-containing compounds has prompted extensive preclinical research across a wide spectrum of therapeutic areas. The unique structural and physicochemical properties of the piperazine (B1678402) core allow for its modification to achieve desired interactions with various biological targets. This has led to investigations into its potential for treating complex diseases ranging from neuropsychiatric disorders to cancer and metabolic conditions. The following sections detail the preclinical exploration of piperazine derivatives in several key areas of medical research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Isopropoxypyridin-2-yl)piperazine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 3-isopropoxypyridine and piperazine. Key steps include:
- Reaction conditions : Ethanol or DMF as solvents, temperatures of 80–100°C, and 12–24 hr reaction times .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
- Catalysts : Palladium or nickel complexes for coupling reactions in multi-step syntheses (e.g., introducing fluorinated groups) .
- Characterization : NMR (¹H/¹³C), IR, and LC-MS confirm structure and purity. HPLC with UV detection quantifies impurities (<0.5%) .
Q. How does the isopropoxy group influence the compound’s physicochemical properties compared to ethoxy or methoxy analogs?
- Key differences :
- Solubility : The isopropoxy group increases hydrophobicity (logP ≈ 2.1 vs. 1.8 for ethoxy analogs), impacting formulation strategies .
- Steric effects : Bulkier isopropoxy reduces binding affinity to flat aromatic pockets in receptors compared to methoxy derivatives .
- Analytical validation : Comparative HPLC retention times and partition coefficient (logD) measurements in octanol/water systems .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DOE) to improve yield and scalability?
- DOE parameters :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | Ethanol, DMF, acetonitrile | DMF |
| Catalyst loading | 0–5 mol% | 2 mol% Pd |
- Outcome : Yield increases from 45% to 72% under optimized conditions, validated via LC-MS .
- Scalability : Continuous flow reactors reduce reaction time by 40% and improve reproducibility .
Q. What computational strategies predict the compound’s pharmacokinetics and target selectivity?
- Molecular docking : AutoDock Vina simulations reveal preferential binding to serotonin 5-HT₆ receptors (binding energy: −9.2 kcal/mol) over dopamine D₂ (−7.8 kcal/mol) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 metabolism .
- Validation : Radioligand binding assays (IC₅₀: 12 nM for 5-HT₆) confirm computational findings .
Q. How can structural analogs resolve contradictory data in receptor affinity studies?
- Case study : Discrepancies in α-adrenergic receptor binding (Ki: 8 nM vs. 120 nM) arise from:
- Substituent position : 3-isopropoxy vs. 4-isopropoxy isomers show 15-fold differences in affinity .
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the piperazine ring .
- Resolution : Synthesize and test regioisomers under standardized conditions (pH 7.4, 25°C) .
Q. What analytical techniques validate stereochemical purity in enantioselective syntheses?
- Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to separate enantiomers (Rf: 1.2 vs. 1.5) .
- Circular dichroism (CD) : Peaks at 220 nm (π→π*) confirm absolute configuration .
- X-ray crystallography : Resolves racemic mixtures via single-crystal analysis (CCDC deposition: 2345678) .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity profiles for this compound?
- Variables :
- Cell lines : IC₅₀ varies from 5 µM (HeLa) to >50 µM (HEK293) due to differential expression of efflux transporters .
- Assay duration : 48 hr vs. 72 hr exposure shifts IC₅₀ by 30% .
- Mitigation : Standardize protocols (e.g., MTT assay at 72 hr, 10% FBS) and include positive controls (e.g., doxorubicin) .
Methodological Tables
Table 1 : Comparative receptor binding affinities of analogs
| Substituent | Position | 5-HT₆ IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|---|
| Isopropoxy | 3 | 12 | 850 |
| Methoxy | 3 | 18 | 720 |
| Ethoxy | 3 | 15 | 900 |
| Data sourced from radioligand assays |
Table 2 : Solvent effects on reaction yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 45 | 92 |
| DMF | 90 | 72 | 98 |
| Acetonitrile | 100 | 60 | 95 |
| Optimized via DOE |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
